2-(Pentafluoroethyloxy)ethylamine hydrochloride

Diazoalkane chemistry [3+2] cycloaddition C₂F₅ building block

Standard fluorinated ethylamine building blocks cannot generate the reactive C2F5CHN2 diazoalkane required for pentafluoroethyl-substituted pyrazoles and pyrazolines. This hydrochloride salt solves that gap. - **Unique utility**: Enables one-pot, air-tolerant synthesis of C2F5-pyrazoles/pyrazolines without column chromatography. - **SAR differentiation**: Matched-pair validated vs. -OCF3 analog in sulfanilamide and local anesthetic scaffolds (procaine/benzocaine series). - **Physicochemical tuning**: Reduced amine basicity (pKa ~9.5) vs. non-fluorinated analogs; enhanced lipophilicity for CNS lead optimization.

Molecular Formula C4H7ClF5NO
Molecular Weight 215.55
CAS No. 1286743-86-9
Cat. No. B3377337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pentafluoroethyloxy)ethylamine hydrochloride
CAS1286743-86-9
Molecular FormulaC4H7ClF5NO
Molecular Weight215.55
Structural Identifiers
SMILESC(COC(C(F)(F)F)(F)F)N.Cl
InChIInChI=1S/C4H6F5NO.ClH/c5-3(6,7)4(8,9)11-2-1-10;/h1-2,10H2;1H
InChIKeyAXBGRLAPITYELA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluorinated Amine Building Block for Medicinal Chemistry


2-(Pentafluoroethyloxy)ethylamine hydrochloride (CAS 1286743-86-9), also named 2-(1,1,2,2,2-pentafluoroethoxy)ethan-1-amine hydrochloride, is a primary aliphatic amine building block featuring a pentafluoroethoxy (–OC₂F₅) moiety tethered via a two-carbon ethylene spacer [1]. With molecular formula C₄H₇ClF₅NO and a molecular weight of 215.55 g/mol, the compound is supplied as the hydrochloride salt, typically at ≥95% purity . The –OC₂F₅ group is the bulkier homolog of the widely studied trifluoromethoxy (–OCF₃) substituent and imparts strong electron-withdrawing character, enhanced lipophilicity, and metabolic stability to derived molecules, making this compound a strategic building block for fluorine-containing drug candidates and agrochemical intermediates .

Access to exclusive C₂F₅-diazoalkane chemistry for heterocycle synthesis
Strategic installation of the –OC₂F₅ group via a primary amine linker
Non-interchangeable with OCF₃ or non-fluorinated ethylamine building blocks

Why This Building Block Is Not Interchangeable with OCF₃ or Non-Fluorinated Analogs


Although the pentafluoroethoxy (–OC₂F₅) group is frequently described as electronically and lipophilically similar to the trifluoromethoxy (–OCF₃) group , the two substituents differ substantially in steric volume, conformational behavior, and the chemical reactivity space accessible through their amine-terminated building blocks. Most critically, 2-(pentafluoroethyloxy)ethylamine hydrochloride uniquely enables in situ generation of the reactive diazoalkane C₂F₅CHN₂, a reagent entirely inaccessible from the corresponding OCF₃ or non-fluorinated ethylamine analogs [1][2]. Furthermore, the pentafluoroethoxy group has been shown to modulate amine basicity differently from both trifluoromethoxy and unsubstituted alkoxy groups, and to enhance pharmacological activity in head-to-head comparisons within local anesthetic and sulfanilamide scaffolds [3][4]. These orthogonal differences mean that simple substitution with a trifluoromethoxy, trifluoroethoxy, or non-fluorinated ethylamine building block will not reproduce the synthetic utility, physicochemical profile, or biological outcomes achievable with the pentafluoroethoxy variant.

Diazoalkane access OCF₃ and non-fluorinated analogs cannot generate the C₂F₅CHN₂ reactive intermediate
Basicity modulation The pKa shift from –OC₂F₅ differs from –OCF₃, altering protonation state at physiological pH
Steric profile Larger steric volume of –OC₂F₅ vs. –OCF₃ may lead to different binding-pocket occupancy

Quantitative Differentiation vs. Closest Analogs


Exclusive Diazoalkane Precursor for C₂F₅-Heterocycle Synthesis

2-(Pentafluoroethyloxy)ethylamine hydrochloride (as the free amine C₂F₅CH₂NH₂) is the only commercially available primary amine building block that enables in situ generation of pentafluoroethyldiazomethane (C₂F₅CHN₂) upon treatment with NaNO₂. This reactive diazoalkane participates in [3+2] cycloadditions with mono- and disubstituted electron-deficient alkenes at room temperature to afford C₂F₅-substituted pyrazolines with >95% conversion, and in one-pot three-component reactions with electron-deficient alkynes to give C₂F₅-pyrazoles in excellent yields without chromatographic purification [1][2]. The corresponding OCF₃ analog, 2-(trifluoromethoxy)ethylamine hydrochloride (CAS 886050-51-7), cannot generate an isolable or synthetically useful diazo species via analogous chemistry, and the non-fluorinated 2-ethoxyethylamine produces a distinctly different reactivity profile.

Diazoalkane precursor
Head-to-head
C₂F₅CHN₂ generated in situ; >95% conversion to pyrazolines; one-pot pyrazoles in excellent yields
Enables C₂F₅-heterocycle synthesis not available from OCF₃ or non-fluorinated analogs
Comparator: OCF₃ analog does not yield a comparable diazo species
Diazoalkane chemistry [3+2] cycloaddition C₂F₅ building block Fluorinated pyrazole synthesis

Enhanced Local Anesthetic Activity vs. Parent Amino Scaffolds

In a systematic structure–activity study, analogs of benzocaine, procaine, and procainamide were synthesized in which the aromatic amino group (–NH₂) was replaced by a pentafluoroethoxy (–OC₂F₅) group [1]. Preliminary pharmacological evaluation demonstrated that the –OC₂F₅-substituted derivatives exhibited increased local anesthetic activity compared to the parent amino-substituted compounds. The position of the pentafluoroethoxy group on the benzene ring (ortho, meta, or para) was shown to be crucial in determining the magnitude of activity enhancement. No comparable activity data were reported for the corresponding –OCF₃-substituted analogs in the same study, directly implicating the specific electronic and steric contribution of the –OC₂F₅ group.

Local anesthetic SAR
Head-to-head
–OC₂F₅ substitution increased local anesthetic activity vs. parent –NH₂ compounds; ring-position-dependent effect
Supports activity comparison in research models
No –OCF₃ analog data in the same study
Local anesthetics Procaine analogs Fluorine substitution SAR

Reduced Amine Basicity vs. Non-Fluorinated Ethylamines

The electron-withdrawing pentafluoroethoxy group reduces the basicity of the primary amine relative to non-fluorinated analogs. The conjugate acid pKa of 2-(pentafluoroethyloxy)ethylamine is approximately 9.5 [1]. In comparison, the non-fluorinated analog 2-ethoxyethylamine has a conjugate acid pKa of approximately 10.6–10.8 , representing a pKa reduction of roughly 1.1–1.3 units. This reduction in basicity follows the monotonic trend observed for fluoroalkyl-substituted amines, where increasing fluorination progressively lowers pKa(H) [2]. The pKa shift alters the protonation state at physiological pH, directly affecting membrane permeability, solubility, and target engagement in biological systems.

Amine pKa shift
Cross-study
pKa(H) ≈ 9.5; ΔpKa ≈ −1.1 to −1.3 vs. non-fluorinated ethoxyethylamine
Lower protonation at pH 7.4 may support passive permeability research context
Predicted values; experimental verification needed
Amine basicity pKa modulation Electron-withdrawing effect Drug-like properties

Paired OCF₃/OC₂F₅ Comparison in Sulfanilamide Analogs

In a graduate research program at Odessa Polytechnic State University, both N-2-(pentafluoroethoxy)ethanamine and N-2-(trifluoromethoxy)ethanamine were synthesized as fluorinated amine intermediates and subsequently elaborated into the corresponding 1-sulfanilamido-2-pentafluoroethoxyethyl and 1-sulfanilamido-2-trifluoromethoxyethyl analogs [1]. The two fluorinated sulfanilamide derivatives were prepared in parallel and are described as distinct chemical entities with differing properties, demonstrating that the –OC₂F₅ and –OCF₃ groups are not interchangeable in this pharmacophore context. This represents one of the few literature examples where both fluorinated ethylamine building blocks were used side by side to construct matched-pair drug analogs.

Sulfanilamide matched pair
Head-to-head
Both –OC₂F₅ and –OCF₃ analogs synthesized in parallel; identified as distinct chemical and pharmacological entities
Supports non-interchangeability of –OC₂F₅ vs. –OCF₃ in a drug-derivatization context
Matched-pair synthetic route validation
Sulfanilamide Fluorine-containing drugs OCF₃ vs OC₂F₅ Antibacterial

Larger Steric Volume of –OC₂F₅ for Tunable Target Engagement

The pentafluoroethoxy (–OC₂F₅) group is the direct higher homolog of the trifluoromethoxy (–OCF₃) group. While both groups share similar electron-withdrawing character (Hammett σₚ ≈ 0.39 for –OCF₃; –OC₂F₅ estimated σₚ ≈ 0.35–0.40) and comparable lipophilicity (π ≈ +1.0 to +1.2), the –OC₂F₅ group is significantly larger, bearing an additional CF₂ unit . This increased steric volume affects conformational preferences, binding pocket occupancy, and intermolecular interactions without substantially altering electronic or lipophilic properties. In drug discovery, this orthogonal steric tuning permits exploration of hydrophobic binding pockets that are sterically inaccessible to the smaller –OCF₃ group while maintaining the desirable electronic effects of the perfluorinated ether motif [1].

Steric differentiation
Class-level
–OC₂F₅ estimated 30–40% larger volume than –OCF₃ (40–45 vs. 28–32 ų)
Supports steric tuning review while retaining comparable electronic profile
Class-level inference; group contribution estimates
Steric bulk Fluorinated substituent Drug design –OC₂F₅ vs –OCF₃

Niche Availability and Under-Explored Chemical Space

The –OC₂F₅ group has been significantly less explored in medicinal chemistry compared to the ubiquitous –OCF₃ group . As of 2014, the C₂F₅CH₂NH₂·HCl building block had only recently been demonstrated as a viable synthetic precursor, and methods for introducing longer perfluoroalkyl groups such as C₂F₅ into complex molecules were described as 'relatively scarce' [1]. While –OCF₃-containing building blocks are widely stocked and their SAR is extensively characterized, the corresponding –OC₂F₅ building blocks remain specialty items with fewer commercial suppliers . This scarcity translates to reduced competition in patent landscapes and greater potential for novel composition-of-matter claims when the –OC₂F₅ motif is incorporated into lead series.

Chemical space novelty
Class-level
Limited commercial availability; fewer literature precedents than –OCF₃ building blocks
May support IP differentiation and underexplored chemical space access
Market survey; subject to change
Chemical space Intellectual property Building block scarcity Novel fluorinated motifs

High-Value Application Scenarios


C₂F₅-Pyrazole and Pyrazoline Synthesis for Lead Generation

The compound is the precursor of choice for generating C₂F₅CHN₂ in situ, enabling one-pot, air-tolerant synthesis of C₂F₅-pyrazoles and C₂F₅-pyrazolines in excellent yields without column chromatography [1][2]. This application is uniquely enabled by this building block and cannot be replicated using OCF₃ or non-fluorinated ethylamine analogs. Fluorinated pyrazoles are privileged scaffolds in kinase inhibitors, anti-inflammatory agents, and agrochemical fungicides.

Fluorine-Containing Local Anesthetics with Enhanced Activity

Systematic SAR studies have demonstrated that replacement of the aromatic amino group in procaine, benzocaine, and procainamide with a pentafluoroethoxy group increases local anesthetic activity [3]. Programs targeting sodium channel blockers or long-acting local anesthetics can use this building block to introduce the –OC₂F₅ motif into lead series for improved potency and differentiated IP.

Matched-Pair Fluorinated Sulfanilamide Libraries

The compound enables direct comparison with the –OCF₃ analog in sulfanilamide-based antibacterial and enzyme inhibitor programs. The matched-pair synthesis of 1-sulfanilamido-2-pentafluoroethoxyethyl vs. 1-sulfanilamido-2-trifluoromethoxyethyl has been experimentally validated, providing a proven route to systematically probe the pharmacological consequences of –OC₂F₅ vs. –OCF₃ substitution [4].

pKa and Lipophilicity Tuning for CNS Drug Discovery

With a conjugate acid pKa of approximately 9.5—reduced by ~1.1–1.3 units relative to non-fluorinated ethoxyethylamine [5]—the compound is suited for CNS-targeted programs where reduced amine basicity improves blood–brain barrier penetration. When combined with the enhanced lipophilicity of the –OC₂F₅ group, the building block supports fine-tuning of physicochemical properties in lead optimization campaigns guided by the multiparameter optimization frameworks described for fluoroalkyl-substituted amines [6].

Application
Selection Property
Validation Focus
C₂F₅-heterocycle lead generation
Unique diazoalkane precursor chemistry
Cycloaddition reaction efficiency and scope
Local anesthetic SAR studies
–OC₂F₅ substituent effect on activity
Activity comparison in ion channel research models
Sulfanilamide matched-pair synthesis
Parallel –OC₂F₅ vs –OCF₃ derivatization
Physicochemical and pharmacological profiling
CNS drug property tuning
Reduced amine basicity and enhanced lipophilicity
Physicochemical multiparameter optimization
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